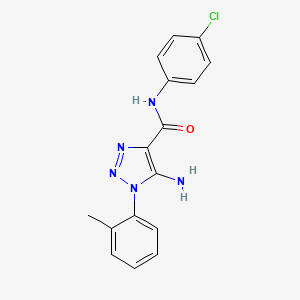![molecular formula C17H15ClFN3O2S B4653040 N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)
N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide
Overview
Description
ACFAH is a hydrazinecarbothioamide derivative that has been synthesized and investigated for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. Due to its promising properties, ACFAH has been the subject of many scientific studies.
Mechanism of Action
The mechanism of action of ACFAH is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. ACFAH has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense.
Biochemical and physiological effects:
ACFAH has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. In animal studies, ACFAH has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of ACFAH is its potential as a multifunctional compound, exhibiting anti-inflammatory, antioxidant, and antitumor activities. It also has a relatively simple synthesis method, making it accessible for laboratory research. However, one of the limitations of ACFAH is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for the research of ACFAH. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another area of research is its potential as an antitumor agent, with studies investigating its efficacy in combination with other chemotherapeutic agents. Additionally, ACFAH has been investigated for its potential applications in agriculture, with studies showing that it can enhance plant growth and protect against environmental stressors. Overall, ACFAH has the potential to be a versatile compound with many potential applications in various fields of research.
In conclusion, ACFAH is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, antioxidant, and antitumor activities make it a promising compound for future research. While there are limitations to its use in laboratory experiments, its potential as a multifunctional compound makes it a valuable subject of investigation. Future research directions include investigating its therapeutic potential for inflammatory diseases and cancer, as well as its applications in agriculture and environmental science.
Scientific Research Applications
ACFAH has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, ACFAH has been investigated for its antitumor activity, with studies showing that it can inhibit the growth of cancer cells.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-10(23)11-5-7-12(8-6-11)20-17(25)22-21-16(24)9-13-14(18)3-2-4-15(13)19/h2-8H,9H2,1H3,(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSXQYJNZVJMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4652978.png)

![2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4652998.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4653014.png)

![ethyl N-{[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}glycinate](/img/structure/B4653018.png)
![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)



![{[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B4653043.png)

![8-[2-(2-isopropoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4653046.png)